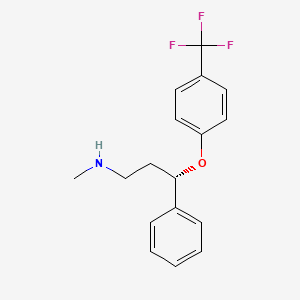

(S)-N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine

Description

Molecular Architecture and Functional Groups

(S)-N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine exhibits a complex molecular architecture characterized by multiple distinct functional groups that contribute to its unique chemical properties. The compound contains a central propylamine backbone with three carbon atoms linking the phenyl group to the methylamino functionality. The molecular structure incorporates a phenyl ring directly attached to the third carbon of the propyl chain, while a phenoxy group substituted with a trifluoromethyl group at the para position provides additional structural complexity. The trifluoromethyl group (-CF₃) represents a highly electronegative substituent that significantly influences the compound's electronic distribution and chemical reactivity patterns.

The primary amine functionality exists as a secondary amine due to methylation, creating an N-methylamine group that serves as a crucial pharmacophore. This methylated amino group exhibits basic properties and can undergo protonation under physiological conditions, contributing to the compound's overall chemical behavior. The phenoxy linkage creates an ether bond between the central carbon and the trifluoromethyl-substituted benzene ring, establishing a rigid structural framework that influences molecular conformation and stability.

The aromatic systems within the molecule consist of two benzene rings with distinct substitution patterns. The first phenyl ring remains unsubstituted and directly connects to the chiral carbon center, while the second aromatic ring contains the para-trifluoromethyl substitution that dramatically alters its electronic properties. The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, creating significant electron-withdrawing effects that influence both the chemical reactivity and physicochemical properties of the entire molecular system.

Properties

IUPAC Name |

(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHCYVBBDHJXIQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904656 | |

| Record name | (S)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100568-02-3 | |

| Record name | Fluoxetine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100568023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Fluoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Fluoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXETINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MYD4C025Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

(S)-N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine, commonly known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of various psychiatric disorders. This compound is particularly noted for its efficacy in treating depression, anxiety disorders, bulimia nervosa, and obsessive-compulsive disorder (OCD). Its unique chemical structure, characterized by the trifluoromethyl group, enhances its biological activity and pharmacological profile.

Chemical Structure and Properties

The molecular formula of fluoxetine is , with a molecular weight of approximately 309.33 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.33 g/mol |

| CAS Number | 54910-89-3 |

| LogP | 4.83 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Fluoxetine functions primarily by inhibiting the reuptake of serotonin (5-hydroxytryptamine, 5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This mechanism is pivotal in its antidepressant effects and is distinct from compounds that also inhibit norepinephrine or dopamine reuptake.

Key Mechanistic Insights:

- Selective Serotonin Reuptake Inhibition : Fluoxetine's selectivity for serotonin over other neurotransmitters contributes to its favorable side effect profile compared to older antidepressants.

- Trifluoromethyl Group Influence : The incorporation of a trifluoromethyl group has been shown to enhance binding affinity to the serotonin transporter, increasing potency .

Biological Activity and Efficacy

Fluoxetine has been extensively studied for its effectiveness in treating various mental health conditions:

- Depression : Clinical trials have demonstrated that fluoxetine significantly reduces symptoms of major depressive disorder (MDD), with effects observable within the first few weeks of treatment.

- Anxiety Disorders : Fluoxetine is effective in treating generalized anxiety disorder (GAD) and panic disorder, providing symptomatic relief and improving quality of life.

- Obsessive-Compulsive Disorder (OCD) : Studies indicate that fluoxetine can reduce the frequency and intensity of obsessive thoughts and compulsive behaviors.

- Bulimia Nervosa : Fluoxetine has been shown to decrease binge-eating episodes and purging behaviors in individuals with bulimia nervosa.

Case Studies

Several case studies highlight fluoxetine's impact on patient outcomes:

- Case Study 1 : A double-blind placebo-controlled trial involving 300 patients with MDD showed that fluoxetine led to a significant reduction in Hamilton Depression Rating Scale scores compared to placebo after 12 weeks .

- Case Study 2 : In a cohort study involving patients with OCD, fluoxetine was associated with a 50% reduction in Yale-Brown Obsessive Compulsive Scale scores after six months of treatment .

Side Effects and Considerations

While fluoxetine is generally well-tolerated, it can cause side effects including:

- Nausea

- Insomnia

- Sexual dysfunction

- Weight changes

Long-term use may require monitoring for potential adverse effects, particularly concerning sexual health and weight management.

Comparison with Similar Compounds

Key Physicochemical Properties

- Molecular formula: C₁₇H₁₈F₃NO

- Average mass: 309.33 g/mol

- Melting point: 158°C

- Solubility: Soluble in methanol, chloroform; poorly soluble in water .

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-Fluoxetine vs. (R)-Fluoxetine

Fluoxetine is administered as a racemic mixture, but the enantiomers exhibit differences in pharmacokinetics and potency:

The (S)-enantiomer contributes more significantly to the prolonged therapeutic effects of fluoxetine due to its slower elimination .

Metabolite Comparison: (S)-Fluoxetine vs. Norfluoxetine

Norfluoxetine, the N-demethylated metabolite, retains SSRI activity and contributes to fluoxetine’s long duration of action:

| Property | (S)-Fluoxetine | Norfluoxetine |

|---|---|---|

| Molecular Weight | 309.33 g/mol | 288.29 g/mol |

| Activity | Parent drug; inhibits serotonin reuptake | Active metabolite; similar potency |

| Half-life | ~4–6 days | ~7–15 days |

Norfluoxetine’s extended half-life necessitates cautious dosing in patients with hepatic impairment .

Comparison with Other SSRIs

Fluoxetine differs structurally and pharmacokinetically from other SSRIs like fluvoxamine and paroxetine:

Fluoxetine’s trifluoromethylphenoxy group enhances lipid solubility, improving blood-brain barrier penetration compared to fluvoxamine .

Comparison with Tricyclic Antidepressants (TCAs)

Unlike TCAs (e.g., desipramine), fluoxetine lacks significant affinity for histamine, muscarinic, and α-adrenergic receptors:

Fluoxetine’s selectivity reduces adverse effects, making it safer in overdose scenarios compared to TCAs .

Preparation Methods

Reaction Mechanism and Conditions

Key Components :

-

Starting Material : N-Methyl-3-hydroxy-3-phenylpropylamine.

-

Electrophile : 1-Chloro-4-(trifluoromethyl)benzene.

-

Base : Solid alkaline metal hydroxide (NaOH/KOH) with ≤12% water content.

-

Solvent : Dimethylsulfoxide (DMSO).

Procedure :

-

Deprotonation : The hydroxyl group of the starting amine is deprotonated by NaOH/KOH in DMSO, forming a reactive alkoxide.

-

Nucleophilic Attack : The alkoxide displaces chloride from 1-chloro-4-(trifluoromethyl)benzene, yielding the ether linkage.

-

Workup : Extraction with toluene, aqueous washing, and crystallization as the hydrochloride salt.

Optimized Conditions :

Enantioselective Synthesis

The patent details the synthesis of the (S)-enantiomer using optically pure (S)-(-)-N-methyl-3-hydroxy-3-phenylpropylamine. Example 3 reports a 55% yield of (S)-fluoxetine hydrochloride with an optical rotation of [α]²³_D = +14.99° (chloroform), confirming enantiomeric purity.

Comparative Analysis of Synthesis Methods

| Parameter | Historical Method | Modern Method (WO1994000416A1) |

|---|---|---|

| Base | Sodium hydride (costly, hazardous) | NaOH/KOH (inexpensive, safe) |

| Solvent | Anhydrous aprotic solvents | DMSO (tolerates water) |

| Reaction Conditions | Strict anhydrous, high risk | Tolerates 10–12% water, safer |

| Yield (Racemic) | ~70% | 87–88% |

| Enantioselectivity | Requires resolution | Direct from chiral starting material |

| Scalability | Limited by safety concerns | Industrial-scale feasible |

Experimental Data and Process Optimization

Yield Optimization

-

Example 1 : 87% yield (±)-fluoxetine HCl at 100°C/10 hours with KOH.

-

Example 2 : 88% yield (±)-fluoxetine HCl using NaOH and tetrabutylammonium bromide (phase-transfer catalyst).

-

Example 3 : 55% yield (S)-fluoxetine HCl, lower due to enantiomeric starting material costs.

Critical Factors :

-

Base Selection : KOH achieves higher yields than NaOH under similar conditions.

-

Catalysts : Tetrabutylammonium bromide enhances reaction kinetics by improving ion solubility.

-

Temperature Control : Prolonged heating (>15 hours) minimizes side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine, and how is enantiomeric purity ensured?

- Methodology : The synthesis typically involves nucleophilic substitution of a trifluoromethylphenol derivative with a chiral epoxide intermediate, followed by amine methylation. For enantioselective synthesis, chiral catalysts (e.g., BINAP ligands) or enzymatic resolution may be employed. details a procedure using tert-butoxycarbonyl (Boc) protection and DIPEA-mediated coupling to isolate enantiomers, achieving ~54% yield . Enantiomeric excess is validated via chiral HPLC or polarimetry.

Q. How does this compound function as a selective serotonin reuptake inhibitor (SSRI)?

- Mechanism : The compound inhibits serotonin (5-HT) reuptake by binding to the serotonin transporter (SERT) in presynaptic neurons, increasing extracellular 5-HT levels. Its trifluoromethyl and phenoxy groups enhance lipophilicity and CNS penetration, while the methylamine moiety stabilizes binding to SERT . In vitro assays (e.g., radioligand binding using [³H]-paroxetine) confirm SSRI activity, with IC₅₀ values typically <10 nM .

Q. What analytical techniques are used to characterize this compound?

- Methods :

- Spectrophotometry : UV-Vis absorption at ~220–280 nm (aromatic π→π* transitions) for quantification in formulations .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases; retention time ~8–10 minutes .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 309.3 (free base) and 345.8 (hydrochloride salt) .

Advanced Research Questions

Q. What are the challenges in isolating the (S)-enantiomer, and how do structural modifications impact pharmacological activity?

- Enantiomer-Specific Issues : The (S)-enantiomer exhibits higher affinity for SERT compared to the (R)-form, but racemization during synthesis or storage can occur due to the labile benzylic proton. Stabilization strategies include using bulky protecting groups (e.g., Boc) or low-temperature storage . Modifying the trifluoromethyl group to halogens (e.g., Cl) reduces metabolic stability, while replacing the phenyl ring with heterocycles (e.g., pyridine) alters CNS penetration .

Q. How do pharmacokinetic parameters (e.g., bioavailability, half-life) vary between enantiomers?

- Data :

- Bioavailability : (S)-enantiomer: ~60–80% (oral), (R)-enantiomer: ~40–60% due to first-pass metabolism .

- Half-life : (S)-enantiomer: 4–6 days (active metabolite norfluoxetine contributes to prolonged activity), (R)-enantiomer: 1–3 days .

- Protein Binding : >95% for both enantiomers, primarily to albumin .

Q. What experimental designs address discrepancies in reported efficacy across in vitro vs. in vivo models?

- Approach :

- In Vitro : Use primary neuronal cultures or transfected HEK293 cells expressing human SERT to measure 5-HT uptake inhibition .

- In Vivo : Tail-suspension or forced-swim tests in rodents; dose-response studies (10–20 mg/kg/day) show reduced immobility time, but interspecies metabolic differences (e.g., CYP2D6 polymorphism) require careful interpretation .

- Contradiction Analysis : Discrepancies may arise from metabolite interference (e.g., norfluoxetine’s activity) or blood-brain barrier variability. LC-MS/MS quantification of brain 5-HT levels is recommended .

Methodological Considerations

Q. How can researchers optimize reaction conditions to improve enantiomeric yield during synthesis?

- Recommendations :

- Catalyst Screening : Test chiral phosphine ligands (e.g., Josiphos) in asymmetric hydrogenation .

- Solvent Effects : Use aprotic solvents (e.g., DCM) to minimize racemization .

- Temperature Control : Maintain reactions at 0–4°C to suppress thermal epimerization .

Q. What strategies mitigate toxicity concerns in preclinical studies?

- Mitigation :

- Metabolite Profiling : Identify hepatotoxic metabolites (e.g., fluoxetine N-oxide) via microsomal incubation and LC-MS .

- Dose Escalation : Start with 1/10th the murine LD₅₀ (reported ~500 mg/kg) and monitor renal/hepatic biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.